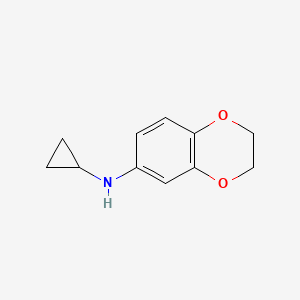

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

N-cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine |

InChI |

InChI=1S/C11H13NO2/c1-2-8(1)12-9-3-4-10-11(7-9)14-6-5-13-10/h3-4,7-8,12H,1-2,5-6H2 |

InChI Key |

YKQQDBJZEZWIRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=CC3=C(C=C2)OCCO3 |

Origin of Product |

United States |

Preparation Methods

Step A: Formation of the Benzodioxin Core

- Starting Materials: Phenolic compounds and appropriate aldehydes or acids.

- Reaction Conditions: Reactions are carried out in solvents like benzene, toluene, or alcohols under reflux conditions, often with dehydrating agents such as molecular sieves or inorganic bases like sodium carbonate to facilitate cyclization.

- Key Techniques: Use of Dean-Stark apparatus to remove water during cyclization, ensuring efficient ring formation.

Step B: Introduction of the Amino Group at Position 6

- Method: Nucleophilic substitution or reductive amination using ammonia or primary amines (e.g., cyclopropylamine).

- Reaction Conditions: Typically performed in polar solvents such as methanol or ethanol, with catalysts like platinum oxide under hydrogen atmosphere or using reducing agents like sodium borohydride or lithium aluminum hydride.

Step C: Cyclopropyl Group Incorporation

- Method: The cyclopropyl group can be introduced via nucleophilic attack of cyclopropylamine on activated intermediates or through the use of cyclopropyl halides in nucleophilic substitution reactions.

- Reaction Conditions: Conducted in inert solvents such as tetrahydrofuran or diethyl ether, often with bases like triethylamine to facilitate the substitution.

Specific Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent | Catalysts/Extras | Remarks |

|---|---|---|---|---|

| Core synthesis | Phenols, aldehydes, dehydrating agents | Benzene, toluene | Dean-Stark apparatus | Ring formation via cyclization |

| Amination | Ammonia or primary amines | Methanol, ethanol | Platinum oxide, hydrogen | Reductive amination or substitution |

| Cyclopropyl introduction | Cyclopropyl halides or amines | Tetrahydrofuran, diethyl ether | Triethylamine | Nucleophilic substitution |

Summary of Research Findings

- The synthesis involves multi-step reactions starting from phenolic precursors.

- Cyclization to form the benzodioxin ring is achieved under reflux with dehydrating agents.

- The amino group at position 6 is introduced via nucleophilic substitution or reductive amination.

- The cyclopropyl group is incorporated using cyclopropyl halides or amines under nucleophilic conditions.

- Reaction conditions are optimized to prevent side reactions and maximize yield, typically involving reflux in inert solvents with appropriate catalysts.

Notes and Considerations

- The synthesis route's complexity necessitates careful control of reaction conditions, especially temperature and solvent purity.

- Purification steps, such as recrystallization or chromatography, are essential to isolate the final product with high purity.

- Safety precautions should be observed when handling reactive reagents like cyclopropyl halides and reducing agents.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl or aryl halides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Alkyl or aryl halides in the presence of a base such as lithium hydride in DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: N-alkyl or N-aryl derivatives of the parent compound.

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered oxidation states.

Scientific Research Applications

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Lipoxygenase Inhibition : Bulky aromatic substituents (e.g., 3-phenylpropyl, 4-chlorobenzyl) enhance lipoxygenase inhibition, though their IC50 values (~85–89 mM) remain inferior to the reference standard Baicalein (22.41 ± 1.3 mM) .

Antimicrobial Activity : Chlorinated aryl groups (e.g., 4-chlorophenylsulfonyl) paired with lipophilic substituents (e.g., 3,5-dimethylphenyl) improve antimicrobial potency, likely due to enhanced membrane penetration .

Enzyme Selectivity : α-Glucosidase inhibitors (e.g., 7i, 7k) require electron-withdrawing groups (e.g., nitro, chloro) on the phenylacetamide moiety for moderate activity, but they are less potent than acarbose (IC50: 37.38 ± 0.12 μM) .

Structural Flexibility: Non-sulfonamide derivatives, such as ethyl acetate (S7) and pyrrole-imine (BPS), exhibit distinct applications (e.g., antibacterial, anticorrosion), highlighting the scaffold’s versatility .

Physicochemical and Pharmacokinetic Profiles

- Solubility : Sulfonamide derivatives (e.g., 5c, 5e) exhibit moderate aqueous solubility due to polar sulfonyl groups, whereas alkyl/aryl derivatives (e.g., S7) are more lipophilic .

- Bioavailability : N-Substituted acetamides (e.g., 7a–l) show improved metabolic stability compared to parent amines, attributed to reduced oxidative deamination .

Structure-Activity Relationship (SAR) Trends

Biological Activity

N-Cyclopropyl-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, particularly focusing on its role as a cholinesterase inhibitor and its implications for treating neurodegenerative diseases.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a benzodioxin moiety, which contributes to its unique chemical properties. Its molecular formula is with a molar mass of approximately 205.25 g/mol. The structural characteristics of this compound are illustrated in the following table:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 205.25 g/mol |

| CAS Number | 1154386-64-7 |

Cholinesterase Inhibition

One of the primary biological activities attributed to this compound is its potential as a cholinesterase inhibitor . Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease as they prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Research indicates that derivatives of this compound exhibit effective inhibition of cholinesterase activity. For instance, studies have shown that certain analogs can significantly reduce acetylcholinesterase (AChE) activity in vitro, suggesting their potential therapeutic applications in managing Alzheimer's disease and other cognitive disorders.

Enzyme Inhibition Studies

In addition to cholinesterase inhibition, this compound has demonstrated inhibitory effects against other enzymes such as α-glucosidase. This activity is particularly relevant for conditions like diabetes where modulation of carbohydrate metabolism is beneficial. The following table summarizes the enzyme inhibition activities associated with this compound:

| Enzyme | Inhibition Activity | Reference |

|---|---|---|

| Acetylcholinesterase | Significant Inhibition | |

| α-Glucosidase | Moderate Inhibition |

The mechanism by which this compound exerts its biological effects involves interaction with the active sites of target enzymes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been employed to elucidate these interactions. These studies reveal that the compound's structural features enhance its binding affinity for cholinesterases and other relevant enzymes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cholinergic Activity in Alzheimer's Models : A study demonstrated that derivatives of this compound improved cognitive function in animal models by inhibiting AChE activity effectively.

- Diabetes Management : Another investigation highlighted the compound's ability to lower blood glucose levels by inhibiting α-glucosidase, suggesting its utility in diabetes management.

These findings indicate that this compound holds promise as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases and metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.